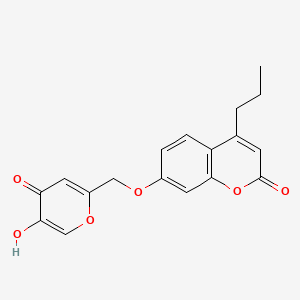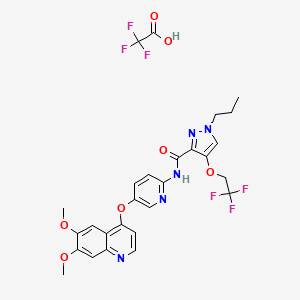
Adrixetinib (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrixetinib (TFA) is a protein tyrosine kinase inhibitor with antineoplastic properties. It is currently under development for the treatment of various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, gastroesophageal junction carcinomas, metastatic hepatocellular carcinoma, non-small cell lung cancer, relapsed and refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematologic malignancies .
Vorbereitungsmethoden
Adrixetinib (TFA) is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. The industrial production methods for Adrixetinib (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Adrixetinib (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Adrixetinib (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.
Biology: It is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: It is being developed as a potential treatment for various types of cancer, including solid tumors and hematologic malignancies.
Industry: It is used in the development of new cancer therapies and in the production of pharmaceutical compounds
Wirkmechanismus
Adrixetinib (TFA) exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Axl, Mer, and CSF1 receptor tyrosine kinases. These kinases play a crucial role in the regulation of cell growth, survival, and migration. By inhibiting their activity, Adrixetinib (TFA) disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the suppression of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Adrixetinib (TFA) is unique in its ability to simultaneously inhibit multiple protein tyrosine kinases, including Axl, Mer, and CSF1 receptor tyrosine kinases. This multi-targeted approach enhances its therapeutic efficacy and reduces the likelihood of drug resistance. Similar compounds include:
R428: An Axl kinase inhibitor.
BMS-777607: A Mer kinase inhibitor.
Pexidartinib: A CSF1 receptor kinase inhibitor.
Compared to these compounds, Adrixetinib (TFA) offers a broader spectrum of activity and has shown promising results in preclinical and clinical studies .
Eigenschaften
Molekularformel |
C27H25F6N5O7 |
|---|---|
Molekulargewicht |
645.5 g/mol |
IUPAC-Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
InChI-Schlüssel |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


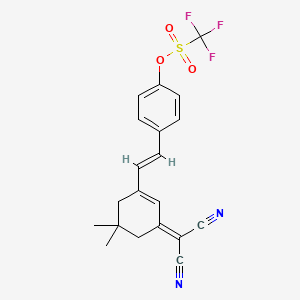
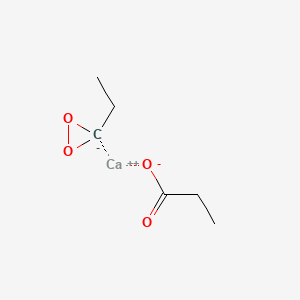
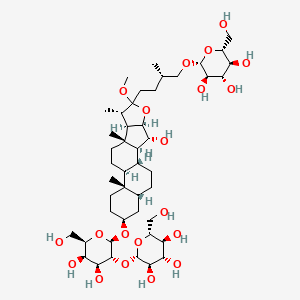
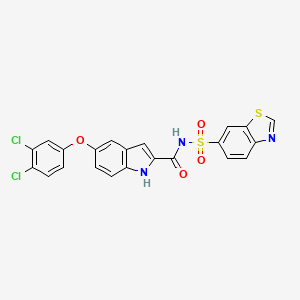
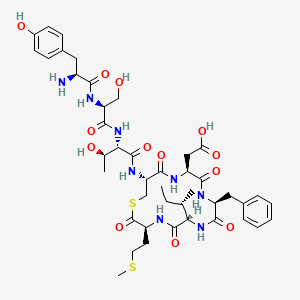
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
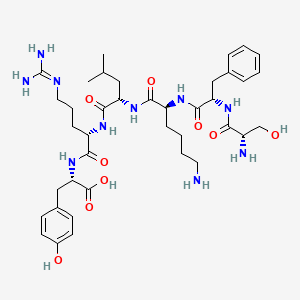
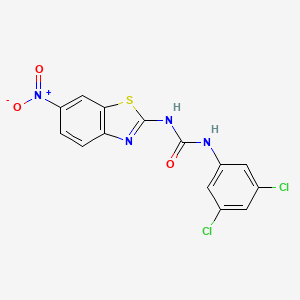
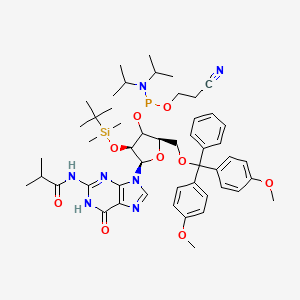
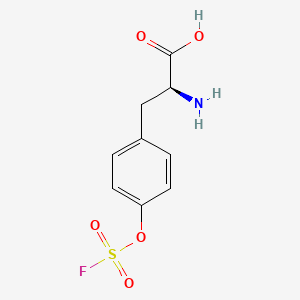
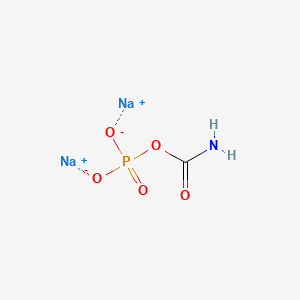
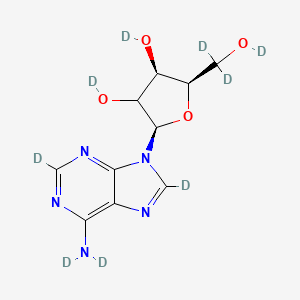
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)
